molecular formula C8H7FN2 B8218467 4-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine

4-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B8218467
M. Wt: 150.15 g/mol
InChI Key: CFDOPDOEAFLOAU-UHFFFAOYSA-N
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Description

4-Fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused pyridine and pyrrole ring system, with a fluorine atom at the 4-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine typically involves multi-step processes. One common method includes the fluorination of pyridine derivatives. For instance, the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature can yield 2-fluoro-3-bromopyridine . Subsequent cyclization and functional group modifications lead to the target compound.

Industrial Production Methods: Industrial production methods often involve the use of high-yield fluorination techniques. For example, fluorination using aluminum fluoride and copper fluoride at elevated temperatures (450-500°C) can produce fluorinated pyridines . These methods are optimized for large-scale production to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

4-Fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in medicinal chemistry for the development of novel therapeutic agents.

Properties

IUPAC Name

4-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-2-11-7-4-10-3-6(9)8(5)7/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDOPDOEAFLOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=CN=CC(=C12)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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